Palmitoyl Tetrapeptide-7

Description

Propriétés

IUPAC Name |

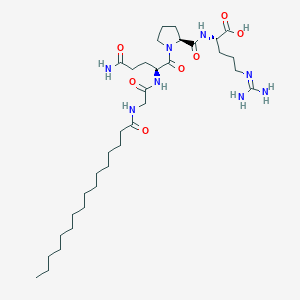

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)/t25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRKJQSLKLYWBQ-QKDODKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176644 | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221227-05-0 | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221227050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TETRAPEPTIDE-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41S464P1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Palmitoyl Tetrapeptide 7 Action

Elucidation of Specific Receptor Interactions and Ligand-Binding Dynamics

Palmitoyl (B13399708) Tetrapeptide-7, a synthetic peptide composed of four amino acids—glycine, glutamine, proline, and arginine—is conjugated to palmitic acid to enhance its stability and ability to penetrate the skin. lesielle.comtheborderlinebeauty.comcorepeptides.comunifect.comgtpeptide.com It is theorized to act as a signaling molecule, mimicking a fragment of human immunoglobulin G. creative-enzymes.comdermafactors.comexactdn.com This structural similarity may allow it to interact with specific cellular receptors, thereby initiating a cascade of biological responses.

The binding of Palmitoyl Tetrapeptide-7 to its receptors is a critical initiating step. While the precise receptors have not been definitively identified in all cell types, research suggests it functions as a matrikine. corepeptides.comnaturium.com Matrikines are peptide fragments derived from the degradation of extracellular matrix (ECM) proteins that can regulate cell activities by binding to specific receptors and triggering intracellular signaling. naturium.com The lipophilic palmitoyl group is thought to facilitate its interaction with cell membranes, increasing its bioavailability and potential for receptor engagement. neherald.com

Studies on the oligopeptide receptor OppA of Lactococcus lactis provide some insight into the potential ligand-binding dynamics, suggesting that while a range of peptides can bind, there is an optimal length and a preference for certain amino acid residues. pnas.org Although a different system, this highlights the specificity that can be involved in peptide-receptor interactions. The binding affinity of this compound to its target receptors is likely influenced by the peptide's amino acid sequence and its three-dimensional conformation.

Intracellular Signaling Pathways Modulated by this compound

Following receptor binding, this compound is understood to modulate several key intracellular signaling pathways that are crucial for cellular function and homeostasis.

Regulation of Inflammatory Cytokine Signaling Cascades (e.g., Interleukin-6 Pathway)

A primary and well-documented mechanism of this compound is its ability to downregulate the production of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6). lesielle.comcorepeptides.comcreative-enzymes.comdermafactors.comg-biotec.comgreen-river.euomizzur.comcir-safety.orgchemicalbook.commedchemexpress.commdpi.commedchemexpress.commedchemexpress.com IL-6 is a key mediator of the inflammatory response, and its excessive production can contribute to the degradation of the extracellular matrix. dermafactors.comgreen-river.euchemicalbook.com

Research indicates that this compound can significantly reduce IL-6 secretion in both keratinocytes and fibroblasts. creative-enzymes.comdermafactors.comcir-safety.orgchemicalbook.commedchemexpress.commedchemexpress.com This effect has been observed in both basal and UVB-induced inflammatory conditions. cir-safety.orgmedchemexpress.commedchemexpress.comdrwhitneybowebeauty.comnih.gov For instance, treatment of UV-irradiated cells with this compound has been shown to result in a substantial reduction in interleukin production. creative-enzymes.com Some studies have reported a dose-dependent reduction in IL-6 of up to 40%, and in UV-induced cells, a reduction of up to 86%. creative-enzymes.com By inhibiting the IL-6 signaling pathway, this compound helps to mitigate inflammatory processes that can lead to the breakdown of skin's structural proteins. dermafactors.comgreen-river.eu

The anti-inflammatory effects of this peptide are thought to be similar to those of dehydroepiandrosterone (B1670201) (DHEA), a hormone known to reduce inflammation via the IL-6 pathway. cir-safety.org This suggests that this compound may interfere with signaling cascades like NF-κB, a transcription factor that upregulates numerous inflammatory cytokines. neherald.com

| Cell Type | Condition | Effect of this compound | Reported Reduction | Reference(s) |

| Keratinocytes | Basal | Decreased IL-6 secretion | - | cir-safety.org |

| Keratinocytes | UVB-induced | Decreased IL-6 secretion | 86% | creative-enzymes.com |

| Fibroblasts | Basal | Decreased IL-6 secretion | - | cir-safety.org |

| Various Cells | Inflamed | Down-regulation of IL-6 | Up to 40% | creative-enzymes.comcir-safety.org |

Influence on Key Kinase and Second Messenger Systems

The modulation of cytokine signaling by this compound implies an influence on upstream kinase and second messenger systems. While specific kinase targets are still under investigation, it is plausible that the peptide's signaling cascade involves the modulation of protein kinase C (PKC), which is a key regulator of cell growth and migration. mdpi.com Furthermore, its ability to suppress IL-6 production suggests an interaction with the signaling pathways that lead to the activation of transcription factors like NF-κB. neherald.com One study has also suggested that this compound may act as a protein kinase inhibitor, potentially contributing to its observed effects on cell growth and apoptosis in certain contexts. biosynth.com

Extracellular Matrix (ECM) Remodeling and Regulation by this compound

This compound plays a significant role in the maintenance and remodeling of the extracellular matrix, the structural framework of the skin. green-river.eu

Modulation of Structural Protein Synthesis (Collagen, Elastin (B1584352), Laminins, Fibronectin)

A key function attributed to this compound is the stimulation of the synthesis of essential ECM components. corepeptides.comneherald.comchemmltech.com Research has demonstrated its ability to promote the production of:

Collagen: It stimulates the synthesis of various types of collagen, including type I, IV, and VII. lesielle.comcorepeptides.comunifect.comgtpeptide.comg-biotec.comomizzur.commdpi.comdrwhitneybowebeauty.comnih.govnaturalpoland.comresearchgate.net This is crucial for maintaining the skin's firmness and structure.

Elastin: The peptide also appears to boost the production of elastin, a protein that provides elasticity to the skin. gtpeptide.comg-biotec.comchemmltech.cominnoaestheticlabs.com

Fibronectin: Studies have shown that this compound can increase the synthesis of fibronectin, a glycoprotein (B1211001) that plays a vital role in cell adhesion and wound healing. naturium.comg-biotec.comgreen-river.euomizzur.comcir-safety.orgtargetmol.com

Laminins: It has been found to stimulate the production of laminin (B1169045) IV and V, which are critical for the integrity of the basement membrane that connects the epidermis to the dermis. corepeptides.comunifect.comomizzur.comnih.govchemmltech.com

This stimulation of ECM protein synthesis is thought to occur through a feedback mechanism, where the peptide acts as a cellular messenger, signaling fibroblasts to increase their production of these vital proteins. gtpeptide.comnaturium.comomizzur.com In some studies, a dose-dependent increase in the synthesis of collagen I, fibronectin, and hyaluronic acid has been observed. omizzur.comcir-safety.org

| ECM Component | Effect of this compound | Reference(s) |

| Collagen (Type I, IV, VII) | Stimulates synthesis | lesielle.comcorepeptides.comunifect.comgtpeptide.comg-biotec.comomizzur.commdpi.comdrwhitneybowebeauty.comnih.govnaturalpoland.comresearchgate.nettargetmol.com |

| Elastin | Promotes synthesis | gtpeptide.comg-biotec.comchemmltech.cominnoaestheticlabs.com |

| Fibronectin | Increases synthesis | naturium.comg-biotec.comgreen-river.euomizzur.comcir-safety.orgtargetmol.com |

| Laminin (IV, V) | Stimulates synthesis | corepeptides.comunifect.comomizzur.comnih.govchemmltech.com |

| Hyaluronic Acid | Increases production | theborderlinebeauty.comnaturium.comg-biotec.comomizzur.comcir-safety.orginnoaestheticlabs.comtargetmol.com |

In addition to stimulating synthesis, this compound may also help preserve the existing ECM by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM proteins. corepeptides.com

Impact on Matrix Metalloproteinase (MMP) Activity and Their Inhibitors

This compound exerts a significant influence on the balance of extracellular matrix (ECM) integrity by modulating the activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for the degradation of ECM proteins, such as collagen and elastin. corepeptides.com While essential for normal tissue remodeling, excessive MMP activity, often triggered by inflammatory signals or environmental stressors like UV radiation and pollution, leads to the breakdown of the dermal matrix, contributing to signs of skin aging. corepeptides.comresearchgate.net

Research indicates that this compound helps to preserve the ECM by downregulating MMP activity. corepeptides.com The primary mechanism for this effect is believed to be indirect, stemming from the peptide's potent anti-inflammatory properties. The peptide significantly reduces the production of pro-inflammatory mediators, most notably Interleukin-6 (IL-6). green-river.euchemicalbook.com Since inflammatory cytokines are potent inducers of MMP gene expression, by suppressing them, this compound consequently reduces the activity of these degradative enzymes. green-river.eu For instance, studies have shown that exposure to environmental pollutants like particulate matter can increase the expression of MMP-1 and MMP-3; treatments incorporating this compound have been observed to counteract this effect by inhibiting the rise in MMP-1. researchgate.net This inhibitory action on MMPs prevents excessive degradation of crucial structural proteins, thereby preserving the skin's supportive framework. corepeptides.com

| Target Enzyme/Process | Observed Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| Matrix Metalloproteinases (General) | Inhibition of activity | Downregulation of MMPs to prevent ECM damage. | corepeptides.com |

| MMP-1 Expression | Decreased | Inhibition of MMP-1 induction, particularly in response to environmental stressors like particulate matter. | researchgate.net |

| Inflammation-Mediated Degradation | Reduced | Inhibition of IL-6, a key inflammatory cytokine that promotes MMP activity. | green-river.eu |

Mechanisms of ECM Degradation and Repair Processes

This compound plays a dual role in managing the health of the extracellular matrix by both inhibiting degradation pathways and actively promoting repair and synthesis processes. green-river.euneherald.com The degradation of the ECM is closely linked to chronic inflammation. green-river.eu Pro-inflammatory cytokines, particularly IL-6, accelerate the breakdown of matrix components like collagen and elastin, leading to a loss of skin firmness and elasticity. chemicalbook.com this compound effectively interrupts this cycle by suppressing the secretion of IL-6, thereby reducing inflammation-mediated degradation of the ECM and slowing down a key process in skin aging. green-river.euchemicalbook.com

Simultaneously, this compound functions as a signaling peptide, promoting the synthesis of essential matrix proteins. theborderlinebeauty.com It is thought to mimic a fragment of immunoglobulin G, a natural molecule involved in regulating cellular activities. corepeptides.commyrevea.com Studies have demonstrated that this peptide stimulates the production of key structural and anchoring proteins. In vitro research shows it can increase the gene expression and synthesis of Collagen I and fibronectin. green-river.eu Furthermore, it has been suggested to specifically boost the production of Collagen VII, which is critical for forming anchoring fibrils that connect the dermis to the epidermis, as well as laminins IV and V, which are vital for the integrity of the basement membrane. corepeptides.com By enhancing the production of these molecules, this compound helps to rebuild and maintain the structural support of the skin, contributing to improved tissue resilience and repair. corepeptides.comcir-safety.org

Regulation of Cellular Proliferation, Differentiation, and Apoptosis

This compound directly influences the behavior of the skin's primary cell types: keratinocytes in the epidermis and fibroblasts in the dermis. creative-enzymes.com It acts as a signaling molecule, modulating key cellular functions related to inflammation, proliferation, and matrix synthesis. creative-enzymes.comsciencepublishinggroup.com

In both keratinocytes and fibroblasts, a principal action of the peptide is the suppression of IL-6 secretion. cir-safety.org This effect is particularly pronounced in keratinocytes, where this compound has been shown to reduce IL-6 levels both in their basal state and following exposure to UVB radiation. cir-safety.orgmedchemexpress.com As fibroblasts naturally secrete less IL-6, the reduction is less dramatic but still significant. cir-safety.org By regulating this inflammatory response at the cellular level, the peptide helps protect the skin matrix from damage. creative-enzymes.com

Beyond its anti-inflammatory role, research suggests the peptide positively affects cell proliferation and the synthesis of ECM components by both cell types. sciencepublishinggroup.com A palmitoyl oligopeptide complex containing this peptide was found to promote the proliferation of both human dermal fibroblasts and keratinocytes. sciencepublishinggroup.com This complex also stimulated the biosynthesis of collagens and integrins in these cells, indicating an enhancement of their structural and secretory functions. sciencepublishinggroup.com This stimulation may be mediated through the Transforming Growth Factor-β1 (TGF-β1) pathway, a critical signaling route involved in cell growth and ECM production. sciencepublishinggroup.com

| Cell Type | Observed Effect of this compound | Key Pathway/Mechanism | Reference |

|---|---|---|---|

| Keratinocytes | Decreased IL-6 secretion (basal and post-UVB) | Inhibition of pro-inflammatory cytokine release. | cir-safety.orgmedchemexpress.com |

| Keratinocytes | Enhanced proliferation and biosynthesis | Stimulation of cell growth and ECM protein synthesis. | sciencepublishinggroup.com |

| Fibroblasts | Decreased IL-6 secretion | Reduction of inflammatory signals. | cir-safety.org |

| Fibroblasts | Enhanced proliferation and biosynthesis (collagens, integrins) | Activation of TGF-β1 pathway and ECM-receptor interaction. | sciencepublishinggroup.com |

Cellular senescence is a state of irreversible growth arrest accompanied by a distinctive secretory phenotype, known as the Senescence-Associated Secretory Phenotype (SASP). nih.gov This phenotype involves the release of a cocktail of pro-inflammatory cytokines, chemokines, and proteases, which can contribute to tissue aging and age-related pathologies. neherald.comnih.gov IL-6 is a core component of the SASP. corepeptides.com

This compound modulates senescence-associated pathways primarily through its established ability to reduce IL-6 production. corepeptides.comgreen-river.eu By suppressing this key pro-inflammatory and pro-senescent cytokine, the peptide can mitigate the damaging effects of the SASP. corepeptides.comneherald.com In aging skin, senescent fibroblasts proliferate more slowly and produce less Type I collagen, while the surrounding inflammatory environment promoted by SASP accelerates ECM degradation. cir-safety.org By downregulating IL-6, this compound helps to break this cycle, reducing the chronic, low-grade inflammation ("inflammaging") that contributes to the aging phenotype. neherald.com This action helps to protect the integrity of the ECM and maintain a more youthful cellular environment. green-river.euneherald.com

Antioxidant and Oxidative Stress Response Mechanisms

While primarily recognized for its anti-inflammatory properties, this compound also contributes to the cellular defense against oxidative stress, largely through indirect mechanisms. myrevea.comg-biotec.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major driver of skin aging. researchgate.net Environmental factors like UV radiation and pollutants are significant sources of ROS, which can damage cellular components and trigger inflammatory cascades and MMP production, leading to collagen degradation. researchgate.net

This compound helps to mitigate the downstream consequences of oxidative stress. neherald.comg-biotec.com Although it is not a classical antioxidant that directly scavenges free radicals, its ability to suppress inflammation is crucial. myrevea.comnih.gov Oxidative stress and inflammation are deeply interconnected; ROS can trigger inflammatory pathways, and inflammatory cells can produce more ROS. By reducing inflammatory mediators like IL-6, this compound helps to quell this cycle. creative-enzymes.comg-biotec.com This anti-inflammatory action can protect the skin from the full impact of environmental stressors that lead to premature aging. g-biotec.com Some research also suggests that certain peptides can possess inherent antioxidant properties or stimulate the body's own antioxidant defense systems, such as Nrf2-dependent enzymes, though the primary documented mechanism for this compound remains its potent anti-inflammatory effect. nih.gov

Research Methodologies and Analytical Approaches in Palmitoyl Tetrapeptide 7 Studies

Advanced Synthetic Approaches for Palmitoyl (B13399708) Tetrapeptide-7 and Analogs

The creation of Palmitoyl Tetrapeptide-7, with the amino acid sequence Glycyl-Glutaminyl-Prolyl-Arginine (GQPR) attached to a palmitoyl group, is achieved through precise chemical synthesis methodologies. cir-safety.org These methods are designed to build the peptide chain amino acid by amino acid and subsequently attach the fatty acid moiety, ensuring a final product with high fidelity to the target structure.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing this compound. mdpi.com This technique involves anchoring the initial amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids in a protected form. medchemexpress.com The use of a solid support simplifies the process by allowing excess reagents and by-products to be washed away by filtration after each step, which is a significant advantage over traditional solution-phase synthesis. nih.gov

A common and robust strategy employed is the Fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) orthogonal protection scheme. straticell.com In this approach, the temporary Nα-amino protecting group is the base-labile Fmoc group, while side-chain protecting groups are acid-labile (e.g., tBu). medchemexpress.comstraticell.com This orthogonality allows for the selective removal of the Fmoc group at each coupling step without disturbing the side-chain protectors or the link to the resin. medchemexpress.com The entire peptide is cleaved from the resin with a strong acid like trifluoroacetic acid (TFA) only at the final stage. straticell.com

Researchers have described several variations in SPPS for this peptide:

One methodology utilizes a preloaded H-Arg(Boc)-HMPB-ChemMatrix resin, where the synthesis proceeds by coupling the subsequent amino acids, such as a 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc)-proline sodium salt. medchemexpress.com

Another patented approach employs Rink Amide resin as the starting support. episkin.com To improve the water solubility and facilitate purification of the final lipophilic peptide, a temporary water-soluble fragment consisting of several hydrophilic lysine (B10760008) residues (Fmoc-Lys(Boc)-OH) is first synthesized onto the resin, followed by a p-hydroxybenzoic acid linker, before the actual this compound sequence is assembled. medchemexpress.comepiskin.com The palmitic acid is coupled to the N-terminus of the completed peptide chain before cleavage from the resin. nih.gov

Table 1: Overview of SPPS Strategies for this compound

| Component | Description | Examples |

| Synthesis Strategy | The overall chemical approach for peptide assembly. | Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) |

| Solid Support (Resin) | The insoluble polymer to which the peptide chain is anchored. | Rink Amide Resin, ChemMatrix Resin |

| Protecting Groups | Chemical moieties that temporarily block reactive functional groups (N-terminus, side chains) to prevent side reactions. | Fmoc, Boc (tert-butyloxycarbonyl), tBu (tert-butyl), Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) |

| Coupling Reagents | Reagents that facilitate the formation of the peptide bond between amino acids. | HOBt/DIC (Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide) |

| Cleavage Reagent | The chemical used to release the final peptide from the solid support resin. | TFA (Trifluoroacetic acid) |

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with impurities such as deletion sequences or incompletely deprotected peptides. sciencepublishinggroup.com Achieving research-grade purity, often exceeding 95%, necessitates robust purification and characterization protocols. cellntec.com

The primary method for purifying this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the target peptide from impurities based on hydrophobicity. A patent for a purification process describes using a stationary phase made of a polystyrene divinylbenzene (B73037) matrix. nih.gov The separation is achieved by applying a linear gradient elution, where the mobile phase composition is gradually changed. nih.gov For example, mobile phase A might be a 0.1% TFA/aqueous solution, and mobile phase B might be a 0.1% TFA/acetonitrile (B52724) solution. nih.gov

The strategy of synthesizing the peptide with a temporary water-soluble tag, as mentioned previously, is particularly innovative. After the initial RP-HPLC purification, the still-tagged peptide is dissolved in water, and the soluble fragment is cleaved by adding an alkali, allowing the now highly pure and less soluble this compound to be isolated. episkin.com

Characterization is crucial to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is used not only for purification but also as an analytical tool to determine the purity of the final product. weareprovital.com

Quantitative Nuclear Magnetic Resonance (qNMR) is another analytical method used to assess purity. cellntec.com

Mass Spectrometry (MS) is employed to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of C34H62N8O7 (694.9 g/mol ). mdpi.com

Table 2: Purification and Characterization Workflow

| Step | Technique | Purpose | Details |

| Purification | Reversed-Phase HPLC (RP-HPLC) | To separate the target peptide from synthetic impurities. | Stationary Phase: Polystyrene divinylbenzene. Mobile Phase: Gradient of water and acetonitrile with an ion-pairing agent like TFA. |

| Characterization | Analytical HPLC | To assess the final purity of the peptide sample. | Determines the percentage of the desired peptide relative to impurities. |

| Characterization | Mass Spectrometry (MS) | To confirm the identity of the peptide. | Verifies that the molecular weight of the synthesized compound matches the expected value. |

| Characterization | Quantitative NMR (qNMR) | To determine purity and confirm structure. | Provides quantitative information about the sample's composition and verifies the chemical structure. |

In Vitro Experimental Models for this compound Evaluation

To understand the biological effects of this compound, researchers utilize a variety of in vitro (laboratory-based) models that replicate aspects of human skin. These models range from simple two-dimensional cell cultures to more complex three-dimensional tissue constructs.

Primary cells, which are isolated directly from tissue, are fundamental tools for assessing the activity of this compound.

Human Dermal Fibroblasts (HDFs) : These cells are responsible for producing the extracellular matrix (ECM) components like collagen and elastin (B1584352). sciencepublishinggroup.com Studies use HDFs to evaluate the peptide's ability to stimulate the synthesis of these crucial structural proteins. nih.govmdpi.com For example, one study protocol involved plating HDF cells and incubating them with a complex containing this compound for 24 hours to measure the promotion of collagen and elastin synthesis. nih.gov

Normal Human Epidermal Keratinocytes (NHEKs) : These are the main cells of the epidermis. They are used to investigate the anti-inflammatory properties of this compound. mdpi.commedchemexpress.com A key mechanism of the peptide is its ability to reduce the secretion of Interleukin-6 (IL-6), a pro-inflammatory cytokine. mdpi.commyrevea.com Experiments often involve treating keratinocytes with the peptide and then measuring IL-6 levels, sometimes after exposing the cells to an inflammatory stimulus like UVB radiation to mimic sun exposure. medchemexpress.commyrevea.comcir-safety.org

In addition to primary cells, established cell lines (e.g., HDF-a) are used. sciencepublishinggroup.com A more advanced approach involves co-culture models, where two or more different cell types are grown together to better mimic the interactive environment of native tissue. nih.gov

To bridge the gap between simple cell culture and in vivo human skin, researchers use 3D tissue-engineered constructs. nih.gov These models are more representative of the skin's natural architecture. nih.govstraticell.com

Reconstituted Human Epidermis (RHE) : This model consists of normal human keratinocytes cultured at an air-liquid interface, which causes them to stratify and differentiate to form a multi-layered epidermis, similar to that in vivo. episkin.commdpi.com RHE models are used to test the effects of topically applied compounds like this compound. weareprovital.com

Full-Thickness Skin Models : These are even more complex models that include both a dermal component (fibroblasts embedded in a collagen matrix) and an epidermal component (stratified keratinocytes). nih.govweareprovital.com Such models recapitulate the dermal-epidermal junction and allow for the study of interactions between the two main skin layers. nih.gov A study using a reconstituted human skin tissue model treated with a cream containing this compound demonstrated a significant increase in procollagen (B1174764) type I protein levels, indicating enhanced collagen synthesis within a tissue-like structure. mdpi.com These advanced models are crucial for evaluating the efficacy of anti-aging peptides in a system that closely mimics human skin. straticell.com

In Vivo Animal Models for this compound Investigations

Murine Models of Inflammation and Wound Healing

Murine models are pivotal in the preclinical assessment of this compound, particularly for its effects on inflammation and wound healing. These models allow for the investigation of the peptide's biological activity in a complex, living system that can mimic aspects of human skin physiology and pathology.

In the context of wound healing, studies have utilized full-thickness dermal wound models in both diabetic and aged mice to evaluate the efficacy of peptides. nih.gov For instance, a full-thickness skin wound mouse model was used to demonstrate that a specific collagen peptide treatment promoted wound closure. nih.gov Another study on a different tetrapeptide, Palmitoyl-GDPH, involved creating a 4 cm² full-thickness wound on the dorsum of Sprague Dawley rats to assess its wound healing properties. nih.gov These models are instrumental in observing key healing processes such as re-epithelialization, collagen deposition, and wound contraction. nih.govnih.gov The use of diabetic or aged mice is particularly relevant as these conditions are associated with impaired wound healing, providing a robust system to test the restorative potential of compounds like this compound. nih.gov

For inflammation studies, murine models are used to investigate the anti-inflammatory properties of this compound. Research has suggested that the peptide can modulate inflammatory responses, and animal models provide a platform to study these effects systemically. g-biotec.comneherald.comkstudy.com For example, studies have investigated the impact of particulate matter (PM) on the skin of experimental animals, which induces oxidative stress and pro-inflammatory cytokine secretion, leading to inflammatory skin diseases. researchgate.net Such models can be used to test the ability of this compound to mitigate these inflammatory responses. kstudy.com

Methodologies for Tissue Sampling and Histopathological Assessment

Following in vivo studies, tissue sampling and histopathological assessment are critical for a microscopic examination of the effects of this compound. Standard histological procedures are applied to the collected skin samples. nih.gov

A common technique is Masson's Trichrome staining, which is utilized to study collagen deposition and its organization within the wounded tissue. nih.gov This staining method allows for the visualization and quantification of collagen fibers, providing insights into the quality of tissue regeneration. nih.gov For example, in a study on Palmitoyl-GDPH, skin sections were subjected to modified Masson's Trichrome staining to evaluate collagen deposition in the granulation tissue. nih.gov

Immunohistochemistry is another powerful technique used to detect specific proteins within the tissue, providing data on age-related modifications to the extracellular matrix (ECM) and the epidermal-dermal junction (EDJ). researchgate.netdntb.gov.ua This method can be used to assess the abundance of proteins like collagen I, IV, and VII. researchgate.netdntb.gov.ua The histological appearance, including the integrity of the epidermis and the epidermal-dermal junction, provides qualitative evidence of the healing process. nih.gov For instance, a better histological appearance with enhanced epidermal regeneration and preservation of skin structural integrity was observed in tissues treated with a therapeutic peptide compared to controls. nih.gov

Biophysical and Biochemical Characterization Techniques

Receptor Binding Assays and Ligand-Binding Kinetics

While specific receptor binding assays and ligand-binding kinetics data for this compound are not extensively detailed in the provided results, the mechanism of action for similar peptides involves interaction with cell surface receptors. nih.gov Signal peptides, like this compound, are thought to bind to receptors on the cell surface, initiating intracellular signaling pathways that lead to effects such as the stimulation of extracellular matrix protein production. nih.govmdpi.com The lipidation of this compound with palmitic acid is theorized to facilitate its interaction with lipid bilayers, potentially allowing it to interact with membrane-bound receptors. neherald.com Further research using techniques like surface plasmon resonance (SPR) or affinity mass spectrometry could elucidate the specific binding targets and kinetics of this compound. medchemexpress.com

Enzyme Activity Profiling (e.g., MMPs, Antioxidant Enzymes)

The effect of this compound on enzyme activity, particularly Matrix Metalloproteinases (MMPs), is a key area of investigation. MMPs are enzymes that degrade extracellular matrix proteins, and their inhibition is a target for anti-aging and tissue repair therapies. corepeptides.com Studies suggest that this compound may downregulate MMP activity, thereby preventing the degradation of the extracellular matrix. nih.govcorepeptides.com For example, a blend of palmitoyl oligopeptide and this compound was noted to inhibit MMP activity in human keratinocytes. mdpi.com The activity of antioxidant enzymes is another area of interest, as peptides can possess antioxidant properties that protect the skin from oxidative damage. g-biotec.comnih.gov

Gene and Protein Expression Analysis (e.g., qPCR, Western Blot, ELISA, Immunofluorescence)

A variety of molecular biology techniques are employed to analyze the effects of this compound on gene and protein expression.

Quantitative Polymerase Chain Reaction (qPCR) is used to quantify the mRNA expression of specific genes. For instance, qPCR has been used to measure the expression of genes for key extracellular matrix components like collagen type I, collagen type III, collagen type IV, elastin, and fibronectin in human skin fibroblast models treated with an active complex containing this compound. nih.gov This technique allows researchers to understand how the peptide influences the synthesis of these crucial structural proteins at the genetic level. nih.gov

Western Blotting is a technique used to detect and quantify specific proteins in a sample. biocompare.com It has been utilized to measure the protein expression of inflammatory cytokines induced by particulate matter and to assess the impact of peptides like this compound on this expression. kstudy.com This method provides insights into the peptide's ability to modulate protein levels within the cell. kstudy.combiocompare.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another method for quantifying protein levels, particularly those secreted from cells. biocompare.com ELISA has been used to measure the secretion of matrix proteins like collagen I and fibronectin, as well as inflammatory markers such as IL-6, NO, and MMP-1. researchgate.netcir-safety.org For example, studies have shown that this compound can decrease the secretion of IL-6 in keratinocytes, both in basal conditions and after exposure to UVB radiation. mdpi.comcir-safety.org

Immunofluorescence allows for the visualization of the location of specific proteins within cells or tissues. This technique has been used to analyze the synthesis of key ECM components, providing visual confirmation of the effects observed through other methods like qPCR and ELISA. nih.gov

These analytical techniques provide a comprehensive picture of the molecular mechanisms through which this compound exerts its biological effects.

Research Findings Summary

| Analytical Technique | Key Findings Related to this compound |

| In Vivo Murine Models | Demonstrates potential for enhanced wound closure, increased collagen deposition, and modulation of inflammation. nih.govnih.govkstudy.com |

| Histopathology | Reveals improved tissue regeneration, including better epidermal integrity and organized collagen structure following peptide treatment. nih.gov |

| Enzyme Activity Assays | Suggests inhibition of Matrix Metalloproteinase (MMP) activity. nih.govmdpi.com |

| qPCR | Shows increased mRNA expression of extracellular matrix proteins such as collagen and elastin. nih.gov |

| Western Blot | Indicates modulation of inflammatory cytokine protein expression. kstudy.com |

| ELISA | Confirms decreased secretion of inflammatory markers like IL-6 and increased synthesis of collagen. mdpi.comcir-safety.org |

| Immunofluorescence | Visually confirms increased synthesis of extracellular matrix components. nih.gov |

Computational and Bioinformatics Approaches in this compound Studies

Computational and bioinformatics methodologies are increasingly pivotal in elucidating the mechanisms of action of bioactive peptides like this compound. These in silico approaches offer a powerful lens to predict and analyze molecular interactions and their systemic effects, complementing in vitro and in vivo research. By simulating complex biological processes, these techniques can guide further experimental validation and provide a deeper understanding of the peptide's functional pathways.

Molecular Docking and Dynamics Simulations of Peptide-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as this compound, might bind to a protein target and the nature of this interaction over time. While specific, publicly available molecular docking and dynamics simulation studies exclusively focused on this compound are not prevalent in the reviewed literature, the principles of these methods are well-established in peptide research and can be applied to understand its hypothesized mechanisms. neherald.comtmrjournals.com

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this could be used to model its interaction with potential targets such as the interleukin-6 (IL-6) receptor or components of the extracellular matrix (ECM) like collagen. neherald.commdpi.comresearchgate.net The process involves computationally placing the peptide into the binding site of a target protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The palmitoyl group of the peptide is thought to enhance its lipophilicity, potentially facilitating its interaction with cell membranes and membrane-bound receptors. ontosight.ai

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics simulations can be employed to study the stability and dynamics of the peptide-protein complex over time. These simulations apply the laws of motion to the atoms in the system, providing insights into the flexibility of the peptide and its target, the strength of their interactions, and the conformational changes that may occur upon binding. mdpi.comnih.gov For instance, MD simulations could elucidate how this compound influences the structure and stability of collagen fibers or how it might induce a conformational change in a cytokine receptor to modulate its signaling activity. researchgate.netnih.gov

Although direct computational studies on this compound are not widely published, research on similar palmitoylated peptides and their interactions with lipid membranes and proteins provides a framework for how such studies could be conducted. nih.govnih.gov These computational approaches are invaluable for generating hypotheses about the peptide's molecular targets and mechanism of action, which can then be tested experimentally.

Network Analysis of Biological Pathways

Network analysis of biological pathways allows researchers to understand the broader impact of a compound on cellular processes by examining its influence on gene expression. A gene activation profile for this compound has been determined using a bank of 450 genes, providing significant insight into its regulatory functions. cir-safety.org

The study revealed that this compound has a gene activation profile very similar to that of Palmitoyl Pentapeptide-4. The genes that were regulated in the same manner by both peptides are associated with several key cellular functions:

Cell Proliferation: This includes the platelet-derived growth factor (PDGF) associated protein and subunit, and the ethylene (B1197577) response factor 1 (ERF1).

Matrix Remodeling: Genes such as the urokinase inhibitor, metallothioneins, and lysyl oxidase are implicated here.

Cell Migration: This involves heat shock protein 90 (HSP 90), Rho (Ras-homology), and GTPase.

Cell Attachment: The fibronectin receptor gene is a key component in this function.

Furthermore, this compound was found to induce a marked expression of the gene coding for granulocyte chemotactic protein-2 (GCP-2), which is involved in recruiting cells for wound healing. cir-safety.org It also stimulated the expression of vascular endothelial growth factor (VEGF) and ephrin receptor genes, which are crucial for the development of cutaneous microvascularization and innervation. cir-safety.org These findings suggest that this compound helps create an environment conducive to the formation of a fully operational new epidermis. cir-safety.org

The following table summarizes the key gene expression changes induced by this compound as identified in the study. cir-safety.org

| Cellular Function | Regulated Genes/Proteins | Implied Biological Process |

| Cell Proliferation | Platelet-derived growth factor (PDGF) associated protein and subunit, Ethylene response factor 1 (ERF1) | Stimulation of cell growth |

| Matrix Remodeling | Urokinase inhibitor, Metallothioneins, Lysyl oxidase | Reorganization of the extracellular matrix |

| Cell Migration | Heat shock protein 90 (HSP 90), Rho (Ras-homology), GTPase | Movement of cells |

| Cell Attachment | Fibronectin receptor | Adhesion of cells to the matrix |

| Wound Healing | Granulocyte chemotactic protein-2 (GCP-2) | Recruitment of immune cells |

| Microvascularization & Innervation | Vascular endothelial growth factor (VEGF), Ephrin receptor | Formation of blood vessels and nerves |

| Keratinocyte Installation | Integrin-α-6 | Anchoring of keratinocytes |

| Corneocyte Cohesion | Hemidesmosomal plaque protein | Cohesion of the outermost skin layer |

This network of gene activation highlights the multi-faceted role of this compound in skin health, extending beyond its well-known anti-inflammatory effects to include processes of tissue repair and regeneration. The insights gained from such bioinformatics approaches are crucial for a comprehensive understanding of the peptide's biological activity.

Preclinical and Translational Research Perspectives of Palmitoyl Tetrapeptide 7

Investigational Studies on Systemic and Local Bioavailability in Research Models

The lipophilic nature of Palmitoyl (B13399708) Tetrapeptide-7, due to the attached palmitic acid, is theorized to improve its interaction with lipid bilayers, potentially facilitating its local bioavailability in skin models. indiablooms.com The modification is intended to enhance its penetration through the stratum corneum, the outermost layer of the skin, allowing it to reach deeper epidermal and dermal layers where it can exert its effects. nih.gov

While specific studies detailing the systemic absorption and distribution of Palmitoyl Tetrapeptide-7 in animal models are not extensively available in the provided search results, the focus of research has been primarily on its local effects within the skin following topical application. The molecular weight of Palmitoyl Tetrapeptide-1, a similar peptide, is 578.80 Da, and it has an estimated logP of 4.81, indicating its lipophilic character. cir-safety.org The design of these palmitoylated peptides aims to increase their bioavailability and stability for enhanced delivery to the desired site of action within the skin. nih.govresearchgate.net

Research into Safety Profiles and Toxicological Assessments in Preclinical Models

Evaluation of Cytotoxicity and Cell Viability

In vitro studies have been conducted to assess the cytotoxic potential of this compound. In one study using a hen's egg chorioallantoic membrane in vitro assay, a trade name mixture containing 500 ppm of this compound was evaluated for ocular irritation potential. cir-safety.org Another study on a novel fatty acid conjugated tetrapeptide, Palmitoyl-GDPH, demonstrated that it was not toxic and showed proliferative activity towards normal human dermal fibroblast (NHDF) cell lines. researchgate.net The MTT assay, which measures mitochondrial activity in viable cells, was used to determine that Palmitoyl-GDPH was not cytotoxic and, in fact, promoted cell proliferation. researchgate.net

A study evaluating a different palmitoylated peptide, Palmitoyl-GDPH, investigated its effect on the viability of Normal Human Dermal Fibroblast (NHDF) cells using an MTT assay. The results indicated that the peptide was not toxic and promoted cell proliferation. researchgate.net

| Cell Line | Assay | Compound | Finding |

| Normal Human Dermal Fibroblasts (NHDF) | MTT | Palmitoyl-GDPH | Not toxic, promoted cell proliferation. researchgate.net |

| Hen's Egg Chorioallantoic Membrane | In Vitro Irritation Assay | Trade name mixture with 500 ppm this compound | Evaluated for ocular irritation potential. cir-safety.org |

Acute and Chronic Toxicity Studies in Animal Models

Acute oral toxicity studies have been performed on related palmitoylated peptides. For instance, a trade name mixture containing 100 ppm of Palmitoyl Tripeptide-1 was administered to Sprague-Dawley rats at a dose of 2,000 mg/kg. cir-safety.orgcir-safety.org The study reported no mortalities, no adverse effects on general behavior or body weight, and no abnormalities at necropsy, leading to a classification of nontoxic (LD50 > 2,000 mg/kg). cir-safety.orgcir-safety.org

Information regarding chronic toxicity studies specifically for this compound is limited in the provided results. However, in a cumulative skin irritation study in guinea pigs involving a trade name mixture containing 100 ppm of Palmitoyl Tripeptide-1, no clinical signs of toxicity or mortalities were observed. cir-safety.org Similarly, a guinea pig maximization test with the same mixture at a 75% concentration in a saline vehicle showed no clinical signs of toxicity or mortality, and body weight gain was unaffected. cir-safety.orgcir-safety.org A study on Palmitoyl-GDPH topically applied to rats for 18 days showed no significant systemic toxicity in the liver, kidney, or pancreas. nih.gov

| Animal Model | Study Type | Compound/Mixture | Key Findings |

| Sprague-Dawley Rats | Acute Oral Toxicity | Trade name mixture with 100 ppm Palmitoyl Tripeptide-1 | LD50 > 2,000 mg/kg; classified as nontoxic. cir-safety.orgcir-safety.org |

| Guinea Pigs | Cumulative Skin Irritation | Trade name mixture with 100 ppm Palmitoyl Tripeptide-1 | No clinical signs or mortalities. cir-safety.org |

| Guinea Pigs | Maximization Test | 75% concentration of a trade name mixture with 100 ppm Palmitoyl Tripeptide-1 | No clinical signs or mortalities; unaffected body weight gain. cir-safety.orgcir-safety.org |

| Rats | In Vivo Wound Healing | Palmitoyl-GDPH | No significant systemic toxicity in liver, kidney, or pancreas after 18 days of topical application. nih.gov |

Efficacy Studies in Preclinical Disease Models

Inflammation Models

This compound is hypothesized to have anti-inflammatory effects by modulating cytokine production. indiablooms.comneherald.com Research suggests it may decrease the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.govmdpi.commedchemexpress.com This reduction in IL-6 is thought to inhibit unnecessary inflammatory responses. ulprospector.com By downregulating inflammatory cytokines, this compound may serve as a tool in modeling chronic inflammatory conditions. indiablooms.comneherald.com Its potential to interfere with signaling cascades like NF-κB, a key regulator of inflammatory responses, is also under investigation. indiablooms.com

Studies suggest that this compound can serve as an anti-inflammatory agent after exposure to UVB radiation. nih.govmdpi.commedchemexpress.com The peptide is believed to function by suppressing the activity of interleukin-6 (IL-6), a pro-inflammatory cytokine that plays a role in the apoptosis of skin cells and inflammation. corepeptides.com

Tissue Regeneration and Wound Healing Models

The potential of this compound and similar peptides in tissue regeneration and wound healing is an active area of research. indiablooms.comneherald.com It is thought to interact with extracellular matrix (ECM) components like collagen and elastin (B1584352). neherald.com The peptide may influence the synthesis of key ECM components, such as laminin (B1169045) IV and V, as well as collagen VII. nih.govcorepeptides.com By potentially inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM proteins, this compound may help preserve the ECM. corepeptides.compeptidesciences.com

In a study on a novel fatty acid conjugated tetrapeptide, Palmitoyl-GDPH, topical application on full-thickness wounds in rats for 18 days resulted in enhanced wound healing. nih.gov The treated group showed increased re-epithelialization, enhanced collagen deposition, and diminished scar formation compared to controls. nih.govnih.gov The study also noted the stimulation of hair follicle growth, indicating the healing resulted in functionally viable tissue. nih.gov Another study with Palmitoyl-GDPH showed it promoted the migration of normal human fibroblast cells in vitro, a key process in wound healing. nih.gov The anti-inflammatory effect of this peptide was suggested as a primary reason for its enhanced wound healing activity. nih.gov

| Model | Compound | Key Findings |

| In vitro Human Fibroblasts | Palmitoyl Tripeptide-1 | Stimulation of collagen synthesis. cir-safety.org |

| Rat full-thickness wound | Palmitoyl-GDPH | Accelerated wound closure, increased re-epithelialization, enhanced collagen deposition, and reduced scar formation. nih.govnih.gov |

| In vitro Normal Human Dermal Fibroblasts | Palmitoyl-GDPH | Promoted cell migration. nih.gov |

Human Subject Research Designs and Methodologies for Efficacy Assessment

The evaluation of this compound's efficacy in human subjects predominantly relies on a variety of clinical trial designs and sophisticated measurement techniques to objectively and subjectively assess its impact on skin aging parameters. These studies are typically structured to provide robust data on the compound's ability to improve skin appearance and health.

The duration of these clinical trials can vary, but typically they last for a period of several weeks to months to allow for observable changes in the skin. For instance, a 12-week clinical trial evaluated an eye cream containing a complex with this compound, with assessments at baseline, 4, 8, and 12 weeks. nih.gov Another study extended over 12 months with 60 healthy photoaged volunteers. mdpi.com

Efficacy is measured through a combination of instrumental analysis, clinical evaluation by dermatologists, and participant self-assessment. nih.govresearchgate.net

Instrumental Assessment: Non-invasive biophysical techniques provide objective and quantifiable data on skin properties. rsu.ac.th Common instruments and the parameters they measure include:

Corneometer®: Measures skin hydration levels. nih.gov

Cutometer®: Assesses skin elasticity and firmness. rsu.ac.thnih.gov

VISIA® Complexion Analysis: A photographic system that captures high-resolution images to analyze wrinkles, texture, pores, and pigmentation. nih.gov

Ultrasound: Used to measure skin thickness and collagen density. nih.govcir-safety.org

Visioscan®: Evaluates skin surface topography to measure wrinkle depth. rsu.ac.th

Tewameter®: Measures Transepidermal Water Loss (TEWL), an indicator of skin barrier function. rsu.ac.th

Clinical and Self-Assessment: Dermatological evaluations involve trained experts who grade the severity of clinical signs of aging, such as fine lines, wrinkles, skin roughness, and firmness, often using standardized visual scales like the Rao-Goldman 5-point scoring system. rsu.ac.thnih.gov Participant self-assessment questionnaires are also a crucial component, capturing the subjects' perception of the product's effectiveness in improving various aspects of their skin's appearance, including hydration, smoothness, and the reduction of wrinkles. jcadonline.comresearchgate.net

A study on an eye cream containing this compound demonstrated significant improvements in skin hydration (28.12% increase), elasticity (18.81% increase), and collagen production (54.99% increase) after 12 weeks of application, as measured by instrumental methods. nih.gov Dermatological and participant assessments in the same study noted significant improvements in skin moisture, roughness, elasticity, and a reduction in fine lines and wrinkles by the eighth week. nih.gov

Table 1: Human Subject Research Methodologies for this compound Efficacy

| Methodology Type | Specific Technique/Instrument | Parameter Measured | Example Study Finding |

|---|---|---|---|

| Instrumental Analysis | Corneometer® | Skin Hydration | 28.12% increase in hydration after 12 weeks. nih.gov |

| Cutometer® | Skin Elasticity | 18.81% increase in elasticity after 12 weeks. nih.gov | |

| Ultrasound | Collagen Density | 55.0% increase in collagen density after 12 weeks. dermatologytimes.com | |

| VISIA® Complexion Analysis | Wrinkles, Fine Lines, Texture | Significant improvement in fine lines and wrinkles by week 8. nih.gov | |

| Visioscan® | Wrinkle Depth | Statistically significant decrease in wrinkle depth. rsu.ac.th | |

| Clinical Evaluation | Dermatologist Assessment | Visual signs of aging (e.g., wrinkles, firmness) | Significant improvement in under-eye wrinkles and crow's feet after 8 weeks. dermatologytimes.com |

| Subjective Assessment | Participant Questionnaires | Perceived improvements in skin appearance | High satisfaction with improvements in elasticity and firmness. dermatologytimes.com |

Ethical Considerations in this compound Research

The ethical conduct of research involving this compound is paramount to ensure the protection of human participants' rights and welfare. researchgate.netozderm.com.au All clinical trials involving this peptide must adhere to fundamental ethical principles.

A cornerstone of ethical research is the process of informed consent . sba-skincare.comlindushealth.comjocpr.com Before participating in a study, prospective subjects must be provided with a comprehensive explanation of the research, including its purpose, procedures, potential risks and benefits, and any alternative treatments. lindushealth.comlindushealth.com This information must be presented in clear, understandable language to allow individuals to make a voluntary and informed decision about their participation. lindushealth.com Participants must also be informed that they have the right to withdraw from the trial at any time without penalty. sba-skincare.com

Institutional Review Board (IRB) or Independent Ethics Committee (IEC) oversight is another critical ethical requirement. sba-skincare.comadvarra.comnih.gov An IRB is an independent committee composed of medical, scientific, and non-scientific members who review, approve, and monitor biomedical research involving human subjects. sba-skincare.comfda.gov The IRB's primary responsibility is to ensure that the research is ethically sound, that risks to participants are minimized and are reasonable in relation to the potential benefits, and that the rights and welfare of the subjects are protected throughout the study. advarra.comnih.govfda.gov For any clinical trial of this compound to proceed, the study protocol, informed consent forms, and other relevant materials must be reviewed and approved by an IRB. jcadonline.comresearchgate.net

Conflicts of interest , particularly financial ones, are a significant ethical consideration in dermatology research, which is often sponsored by industry. nih.govcapes.gov.broup.com A conflict of interest may arise when a researcher's professional judgment concerning the validity of the research could be influenced by a secondary interest, such as financial gain. oup.com Studies have shown that industry-sponsored trials are more likely to report positive outcomes. nih.govcapes.gov.br To address this, transparency is crucial. Researchers are typically required to disclose any potential conflicts of interest, and this information is often published alongside the study results. nih.gov This allows for a more critical evaluation of the research findings.

Ensuring participant confidentiality is another key ethical principle. lindushealth.comcleaverdermatology.com All personal and medical information collected during a clinical trial must be kept confidential and protected by state and federal regulations. cleaverdermatology.com Data is typically anonymized to protect the identity of the participants in any publications or reports resulting from the research. sba-skincare.comlindushealth.com

The principles outlined in the Declaration of Helsinki, a statement of ethical principles for medical research involving human subjects, provide a global framework for ethical research conduct and are often cited as a standard for clinical trials in dermatology. researchgate.netozderm.com.au

Synergistic Interactions and Comparative Research

Research on Combination Effects with Other Bioactive Peptides (e.g., Palmitoyl (B13399708) Tripeptide-1)

Palmitoyl Tetrapeptide-7 is frequently researched in combination with another signaling peptide, Palmitoyl Tripeptide-1. mdpi.comdrwhitneybowebeauty.com This combination, known commercially as Matrixyl™ 3000, is designed to work synergistically to support the skin's natural repair mechanisms. angiesactives.comskindeva.comcityskinclinic.com These peptides are classified as "matrikines" or messenger peptides, which are fragments of extracellular matrix (ECM) proteins capable of regulating cell activity by interacting with specific receptors. drwhitneybowebeauty.comessentialsbycatalina.com Their collective action aims to mimic the skin's natural response to degradation, thereby signaling cells to regenerate and rebuild. drwhitneybowebeauty.comcityskinclinic.com

The synergistic effect of this peptide duo is centered on their complementary roles in modulating skin repair and structure. drwhitneybowebeauty.com Palmitoyl Tripeptide-1, a fragment of type I collagen, specifically stimulates the synthesis of collagen and glycosaminoglycans. drwhitneybowebeauty.comci.guide Concurrently, this compound works to reduce the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. mdpi.comavenalab.comincidecoder.com Chronic inflammation can accelerate the degradation of structural proteins like collagen; by suppressing IL-6, this compound helps preserve the existing extracellular matrix, allowing the new components synthesized in response to Palmitoyl Tripeptide-1 to accumulate more effectively. avenalab.comgreen-river.eu

Research indicates that together, they promote the growth of connective tissue and increase the production of key skin components. omizzur.com In vitro studies have demonstrated that the combination of this compound and Palmitoyl Tripeptide-1 leads to a dose-dependent increase in the synthesis of Collagen-I, fibronectin, and hyaluronic acid. green-river.euomizzur.com An ex vivo study showed that this combination significantly stimulates the synthesis of various collagen types (I, IV, VII, XVII) and Nidogen-I, proteins that typically decrease with age, thereby helping to rejuvenate the dermal structure. essentialsbycatalina.com This dual-action approach—stimulating new production while reducing degradation—underpins the synergistic efficacy observed in research settings. skindeva.comavenalab.com

Table 1: Investigated Synergistic Effects of this compound and Palmitoyl Tripeptide-1

| Extracellular Matrix Component | Observed Effect in Combination Research | Primary Peptide Contributor & Mechanism |

|---|---|---|

| Collagen Synthesis | Stimulates production of multiple collagen types (e.g., I, IV, VII). essentialsbycatalina.comomizzur.comechemi.com | Palmitoyl Tripeptide-1: Signals fibroblasts to produce more collagen. drwhitneybowebeauty.comcityskinclinic.comThis compound: Reduces inflammatory degradation of existing collagen. avenalab.com |

| Fibronectin Synthesis | Enhances the production of fibronectin, a key glycoprotein (B1211001) in the ECM. green-river.euomizzur.comskintypesolutions.com | Palmitoyl Tripeptide-1: Acts as a signal peptide for ECM protein synthesis. skintypesolutions.com |

| Hyaluronic Acid Synthesis | Found to have a dose-response relationship with hyaluronic acid synthesis. omizzur.com | Both Peptides: Contribute to an overall healthier and more robust extracellular matrix, supporting hydration. cityskinclinic.com |

| Inflammation Regulation | Reduces the production of pro-inflammatory interleukins (e.g., IL-6). mdpi.comavenalab.com | This compound: Directly inhibits IL-6 production, mitigating inflammatory damage. avenalab.comnih.govmedchemexpress.com |

Comparative Analysis of this compound with Other Signaling Molecules

In the landscape of bioactive molecules used in skin research, this compound and its combinations are often compared with other signaling molecules, such as retinoids and different classes of peptides, based on their mechanisms of action and research outcomes.

This compound vs. Retinoids: Retinoids, such as retinoic acid, are a well-established class of signaling molecules that interact with nuclear receptors to regulate gene expression, influencing processes like cellular differentiation and proliferation. The combination of Palmitoyl Tripeptide-1 and this compound is sometimes compared to retinoids in terms of its effects on stimulating collagen synthesis. drwhitneybowebeauty.comci.guide However, a key differentiator noted in research is that the peptide combination does not typically induce the irritation often associated with retinoid use. drwhitneybowebeauty.comci.guide This suggests different primary pathways of cellular interaction. While retinoids directly influence gene transcription via nuclear receptors, matrikine peptides like this compound operate by binding to cell-surface receptors to initiate intracellular signaling cascades that ultimately affect gene expression for ECM proteins. essentialsbycatalina.com

This compound vs. Other Peptide Classes: The function of this compound as a signal peptide can be contrasted with other categories of peptides used in research:

Neurotransmitter-Inhibiting Peptides (e.g., Acetyl Hexapeptide-8): This class of peptides, commercially known as Argireline, is theorized to work by interfering with the SNARE complex, which is involved in muscle contraction. skintypesolutions.comnih.gov This mechanism aims to reduce the appearance of expression lines. nooance-paris.com This is fundamentally different from this compound, which does not target neuromuscular communication but instead modulates inflammation and signals for ECM repair. mdpi.comavenalab.comskintypesolutions.com

Carrier Peptides (e.g., Copper Tripeptide-1): These peptides function by delivering essential trace elements, like copper, to cells. nooance-paris.com Copper is a cofactor for enzymes involved in collagen synthesis and wound healing. nooance-paris.com While both carrier peptides and this compound ultimately support skin structure, their initial mechanisms differ; carrier peptides provide a necessary building block or cofactor, whereas signal peptides initiate a specific cellular instruction. nooance-paris.com

Table 2: Comparative Analysis of Signaling Molecules

| Signaling Molecule | Primary Mechanism of Action | Primary Investigated Target |

|---|---|---|

| This compound | Acts as a signal peptide (matrikine) to reduce pro-inflammatory IL-6. mdpi.comavenalab.com | Inflammation modulation and extracellular matrix preservation. green-river.eu |

| Retinoids | Bind to nuclear receptors to directly regulate gene expression. drwhitneybowebeauty.com | Cellular proliferation, differentiation, and collagen synthesis. ci.guide |

| Acetyl Hexapeptide-8 (Neurotransmitter Inhibitor) | Theorized to compete with SNARE complex proteins to modulate muscle contraction. skintypesolutions.comnih.gov | Expression wrinkles. nooance-paris.com |

| Copper Tripeptide-1 (Carrier Peptide) | Delivers copper, a cofactor for enzymatic processes. nooance-paris.com | Wound healing and collagen synthesis support. nooance-paris.com |

Investigation of Novel Delivery Systems for Enhanced Research Applications

A significant challenge in peptide research is ensuring the effective delivery of these molecules to their target site of action, primarily due to the formidable barrier presented by the skin's outermost layer, the stratum corneum. cityskinclinic.comnih.govtandfonline.com To overcome this, various novel delivery systems are being investigated to improve the stability, penetration, and bioavailability of peptides like this compound for research purposes. nih.gov

Nanocarriers are a prominent strategy for improving the delivery of cosmetic and therapeutic peptides. tandfonline.com These systems encapsulate the active peptide, offering protection from enzymatic degradation while enhancing its ability to penetrate the skin barrier. nih.gov

Liposomes: These are vesicular nanocarriers composed of phospholipid bilayers surrounding an aqueous core. nih.govaustinpublishinggroup.com Peptides can be encapsulated within this structure. Research on the related peptide Palmitoyl-KTTKS has shown that liposomal encapsulation can improve its stability and penetration. nih.gov The liposome (B1194612) structure can fuse with the lipids of the stratum corneum, facilitating the release of the encapsulated peptide into deeper skin layers. nih.gov This delivery method can enhance the bioavailability of the peptide, meaning a greater proportion reaches its target, potentially improving its efficacy in research applications. nih.gov

Nanoemulsions: These are colloidal dispersions of oil and water with droplet sizes typically under 100 nm. nih.govnih.gov They are kinetically stable systems that can be formulated to carry both hydrophilic and hydrophobic compounds. nih.govmdpi.com The small droplet size provides a large surface area, which can enhance penetration through the skin. nih.gov Nanoemulsions are considered promising delivery systems for hydrophilic peptides, helping to overcome the lipophilic nature of the stratum corneum. mdpi.comresearchgate.net Research on other peptides has demonstrated that nanoemulsion formulations can lead to significantly higher skin penetration and retention compared to conventional emulsions. mdpi.comresearchgate.net

Beyond nanocarriers, several other strategies are being explored to enhance the penetration of peptides through the stratum corneum for research purposes.

Chemical Modification (Palmitoylation): this compound itself incorporates a key penetration-enhancing strategy: palmitoylation. incidecoder.comolay.co.uk The attachment of palmitic acid, a 16-carbon fatty acid, to the peptide sequence increases its lipophilicity. drwhitneybowebeauty.comavenalab.com This modification facilitates better interaction with the lipid-rich matrix of the stratum corneum, thereby improving its ability to permeate this barrier compared to the unmodified peptide. avenalab.comolay.co.uk

Chemical Penetration Enhancers: Over 350 chemicals, including surfactants, terpenes, and fatty acids, have been proposed as penetration enhancers. nih.gov These agents work by transiently and reversibly disrupting the highly ordered structure of the stratum corneum lipids, creating pathways for molecules to pass through. nih.gov

Physical Enhancement Techniques: For research applications, various physical methods are used to bypass the stratum corneum. These include:

Iontophoresis: The application of a low-level electrical current to drive charged molecules across the skin. nih.govtandfonline.com

Sonophoresis: The use of ultrasound waves to temporarily disrupt the lipids in the stratum corneum, increasing its permeability. tandfonline.com

Microneedles: Tiny needles that create microscopic channels through the stratum corneum, allowing direct access to the deeper epidermal layers without causing significant pain or injury. nih.govtandfonline.com

These advanced delivery strategies are crucial for the continued investigation of peptides like this compound, as they allow for more controlled and effective application in experimental models. nih.gov

Future Directions and Challenges in Palmitoyl Tetrapeptide 7 Research

Identification of Novel Biological Targets and Off-Target Effects

A primary area of future research is the precise elucidation of Palmitoyl (B13399708) Tetrapeptide-7's molecular targets. neherald.com While it is known to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), the full spectrum of its biological interactions remains to be mapped. avenalab.comcorepeptides.com Investigations suggest that the peptide may modulate signaling pathways like NF-κB, a key regulator of inflammation. neherald.com Understanding these pathways is crucial for dissecting the mechanisms of inflammation initiation, sustenance, and resolution. neherald.com

Future studies will likely focus on identifying other potential cytokine signaling pathways that Palmitoyl Tetrapeptide-7 may influence. neherald.com Furthermore, exploring its interactions with extracellular matrix (ECM) proteins, such as collagen and elastin (B1584352), is an important avenue. neherald.comcorepeptides.com Research suggests the peptide might affect the synthesis and degradation of ECM components, which has implications for tissue repair and bioengineering. neherald.com Identifying any off-target effects is also a critical challenge to ensure the specificity and safety of its potential applications.

Exploration of this compound in Diverse Physiological and Pathological Contexts

The potential applications of this compound extend beyond its current use. Its role in modulating inflammation makes it a valuable tool for studying chronic inflammatory conditions. neherald.com Researchers can utilize it to model these conditions and evaluate its effect on specific signaling pathways, which could provide insights into the complex relationship between inflammation and cellular aging. neherald.com

The peptide's influence on processes associated with cellular aging, such as oxidative stress and ECM degradation, warrants further investigation. neherald.com It is hypothesized that this compound could be used to explore the molecular events of cellular senescence, including changes in gene expression and mitochondrial function. neherald.com Additionally, its potential to inhibit matrix metalloproteinases (MMPs), enzymes that break down ECM proteins, suggests its utility in studying conditions related to tissue degradation, such as certain oral health issues. corepeptides.com Its role in regenerative research, including wound healing and tissue remodeling, is another promising area for exploration. neherald.com

Development of Advanced Analytical Tools for Peptide Characterization

Advancements in analytical techniques are crucial for the comprehensive characterization of this compound. creative-proteomics.com Techniques such as mass spectrometry, chromatography, and spectroscopy are essential for analyzing its composition and structure. creative-proteomics.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are key for ensuring the purity and identity of the synthesized peptide. creative-proteomics.comresearchgate.net

More advanced methods are needed to fully understand its physicochemical properties, stability, and bioactivity. creative-proteomics.com Techniques for peptide sequencing, such as tandem mass spectrometry (MS/MS), are vital for confirming the precise amino acid sequence. vicihealthsciences.com Furthermore, methods like the bicinchoninic acid (BCA) assay and size exclusion chromatography (SEC) are used to determine total protein content and separate peptides based on size. intertek.comnih.gov The development of robust analytical methods is a prerequisite for quality control and for meeting regulatory standards. vicihealthsciences.com

Overcoming Research Hurdles in Peptide Stability and Bioavailability

Despite its potential, the widespread use of this compound is hampered by challenges related to its stability and bioavailability. cosmeticsdesign-europe.comnih.gov Peptides are inherently susceptible to degradation by proteases found in the skin and can be unstable in various experimental conditions. neherald.comcosmeticsdesign-europe.com The lipidation of the peptide with palmitic acid is a modification designed to enhance its stability and ability to interact with lipid bilayers. neherald.compaulaschoice.pl

However, poor membrane permeability remains a significant obstacle. nih.govmdpi.com To address this, researchers are exploring various strategies, including:

Chemical Modifications: Altering the peptide's structure, such as through backbone modifications or creating cyclic peptides, can enhance stability. cosmeticsdesign-europe.com

Advanced Formulation Strategies: The use of novel delivery systems like liposomes, nanoemulsions, and hydrogels can improve skin penetration and protect the peptide from degradation. cosmeticsdesign-europe.comresearchgate.net

Physical Enhancement Methods: Techniques such as iontophoresis, ultrasound, and microneedles are being investigated to improve the transdermal delivery of peptides. cosmeticsdesign-europe.comnih.gov

Overcoming these hurdles is a central focus of current research to unlock the full therapeutic and research potential of this compound. nih.govresearchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's mechanism of action requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netresearchgate.net This multi-omics approach allows for a system-wide view of the biological processes affected by the peptide. researchgate.net